molecular formula C22H20N8 B2899355 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415468-82-3

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile

Cat. No.: B2899355
CAS No.: 2415468-82-3
M. Wt: 396.458
InChI Key: HPHSAEUHBHAGEE-UHFFFAOYSA-N
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Description

The compound “2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a quinoline ring .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki coupling reactions . For instance, the coupling of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester with a 5-substituted-2,4-dichloropyrimidine in the presence of PdCl2 (dppf)·DCM and K2CO3 in 1,4-dioxane/ethanol/water can afford 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of nitrogen atoms in the pyrazole, pyrimidine, and piperazine rings may lead to the formation of tautomeric forms .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety profile .

Properties

IUPAC Name

2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N8/c1-16-25-21(14-22(26-16)30-8-4-7-24-30)29-11-9-28(10-12-29)20-13-17(15-23)18-5-2-3-6-19(18)27-20/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHSAEUHBHAGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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